molecular formula C7H8N4O B1418345 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 41266-64-2

5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B1418345
CAS No.: 41266-64-2
M. Wt: 164.16 g/mol
InChI Key: KJSPUHDSNMIONN-UHFFFAOYSA-N
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Description

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5,7-dimethyl-1,2,4-triazole with formamide or formic acid under reflux conditions. This reaction leads to the formation of the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazolopyrimidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles and electrophiles under conditions such as heating or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific substitution pattern and the presence of both methyl groups at positions 5 and 7. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSPUHDSNMIONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=O)N12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656511
Record name 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41266-64-2
Record name 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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